Product packaging for L-Alanine, N-ethyl-, methyl ester(Cat. No.:)

L-Alanine, N-ethyl-, methyl ester

Cat. No.: B8808633
M. Wt: 131.17 g/mol
InChI Key: PDWIKEWZWZGBKT-YFKPBYRVSA-N
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Description

Context within N-Substituted α-Amino Acid Esters

N-substituted α-amino acid esters represent a significant class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. nih.govnih.gov These compounds are characterized by the presence of a substituent on the nitrogen atom of the amino acid, in addition to the esterification of the carboxyl group. This N-substitution can modulate the compound's physical and chemical properties, including its reactivity, solubility, and biological activity. ontosight.ai

The introduction of an N-substituent, such as the ethyl group in L-Alanine, N-ethyl-, methyl ester, can influence the steric and electronic environment of the molecule. This, in turn, can affect its utility in synthetic reactions and its interaction with biological targets. Research in this area often focuses on developing efficient synthetic methodologies for these compounds and exploring their potential as precursors to more complex molecules, including peptides and pharmaceuticals. nih.govwisc.edu The development of biocatalytic methods, for instance, has provided highly efficient and enantioselective routes to N-substituted α-amino acid esters. nih.gov

Academic Significance and Research Trajectory in Organic and Medicinal Chemistry

The academic interest in this compound and related N-substituted α-amino acid esters stems from their utility as versatile intermediates in organic synthesis. guidechem.com In medicinal chemistry, derivatives of L-alanine have been explored for various therapeutic applications. ontosight.ai For instance, other L-alanine esters have been used in the synthesis of antiviral agents, such as those with activity against HIV, and as components of potential anticancer agents. caymanchem.com

The research trajectory for compounds like this compound often begins with fundamental studies of their synthesis and chemical properties. For example, methods for the synthesis of related N-acyl-N-methyl-L-alanine methyl esters have been described, which involve the acylation of N-methyl-L-alanine methyl ester. prepchem.com Similarly, the synthesis of L-alanine ethyl ester hydrochloride, a related compound, is well-established and involves the esterification of L-alanine in the presence of hydrogen chloride. chemicalbook.com

While specific research dedicated solely to this compound is not as abundant as for other derivatives, its structural motifs are relevant to broader research themes. For instance, the N-ethyl group is a common substituent in medicinal chemistry, and the methyl ester provides a readily modifiable handle for further chemical transformations. The study of such compounds contributes to the broader understanding of structure-activity relationships in the design of new bioactive molecules.

Interactive Data Table: Properties of Related Alanine (B10760859) Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
L-Alanine ethyl ester hydrochlorideC5H12ClNO2153.61 sigmaaldrich.comCrystals sigmaaldrich.com78-80 (dec.) sigmaaldrich.comsigmaaldrich.com
L-Alanine methyl ester hydrochlorideC4H10ClNO2139.58 sigmaaldrich.comCrystalline solid caymanchem.comNot specified
N-Ethyl-N-methyl-L-alanineC6H13NO2131.17 nih.govNot specifiedNot specified
L-Alanine, ethyl esterC5H11NO2117.15 chemeo.comNot specifiedNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B8808633 L-Alanine, N-ethyl-, methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2S)-2-(ethylamino)propanoate

InChI

InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m0/s1

InChI Key

PDWIKEWZWZGBKT-YFKPBYRVSA-N

Isomeric SMILES

CCN[C@@H](C)C(=O)OC

Canonical SMILES

CCNC(C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Ethyl L Alanine Methyl Ester

Direct N-Alkylation and Esterification Procedures for L-Alanine, N-ethyl-, methyl ester

The creation of this compound involves two primary transformations: the esterification of the carboxylic acid group and the alkylation of the primary amine. These can be approached through various methodologies, each with distinct advantages and challenges related to selectivity, yield, and reaction conditions.

Classical Esterification Techniques of L-Alanine

The esterification of L-alanine to its methyl ester is a fundamental and well-established procedure in organic synthesis. Due to the zwitterionic nature of amino acids in neutral solution, which renders the carboxylate group unreactive toward nucleophilic attack, the reaction must be conducted under acidic conditions. acs.org

The most common method is the Fischer-Speier esterification, which involves treating L-alanine with methanol (B129727) in the presence of a strong acid catalyst. acs.org Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation; it reacts with methanol to generate hydrogen chloride (HCl) in situ, which acts as the catalyst. nih.gov This method is advantageous as it drives the reaction to completion. For example, L-alanine can be suspended in methanol, cooled, and then treated with thionyl chloride, followed by refluxing to yield L-alanine methyl ester hydrochloride. nih.gov A similar approach involves bubbling dry hydrogen chloride gas directly into a suspension of L-alanine in the corresponding alcohol, followed by heating. chemicalbook.com Sulfuric acid is another classical and effective catalyst for this type of esterification. acs.orgacs.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carboxyl group for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. The product is typically isolated as its hydrochloride salt, which helps to improve its stability and handling. nih.govorgsyn.org

Table 1: Classical Esterification Methods for L-Alanine

Catalyst/Reagent Alcohol Key Conditions Product Form Reference
Thionyl Chloride (SOCl₂) Methanol Reflux Hydrochloride Salt nih.gov
Hydrogen Chloride (gas) Ethanol Reflux Hydrochloride Salt chemicalbook.com
Sulfuric Acid (H₂SO₄) Methanol Heating Methyl Ester acs.org

N-Alkylation Strategies and Reagent Systems for N-Ethyl Functionalization

N-alkylation of amino acids and their esters can be more complex than esterification due to the potential for over-alkylation and the lower nucleophilicity of the nitrogen atom, especially when un-protected. nih.gov Traditional methods often involve the use of alkyl halides, such as ethyl iodide or ethyl bromide, in the presence of a base to deprotonate the amine and facilitate nucleophilic substitution. nih.govmonash.edu

More recently, sustainable catalytic methods have been developed for the direct N-alkylation of amino acids and their esters using alcohols, which produce water as the only byproduct. nih.govnih.gov These "borrowing hydrogen" or "hydrogen autotransfer" reactions typically employ transition metal catalysts (e.g., iridium or ruthenium) that temporarily oxidize the alcohol (ethanol) to an aldehyde (acetaldehyde). nih.govresearchgate.net The aldehyde then undergoes reductive amination with the amino ester to form the N-ethyl derivative. This approach is highly atom-economical and environmentally benign. nih.govacsgcipr.org

Challenges in N-alkylation include preventing the formation of the N,N-diethyl product and avoiding racemization under the reaction conditions, which can sometimes require the use of strong bases. nih.gov

Table 2: Reagent Systems for N-Alkylation of Alanine (B10760859) Derivatives

Alkylating Agent Method Key Features Reference
Ethyl Halide (e.g., EtI) Classical Sₙ2 Requires a base; risk of over-alkylation. nih.govmonash.edu
Ethanol Catalytic (Borrowing Hydrogen) Atom-economical; water is the only byproduct; requires a metal catalyst. nih.govnih.govresearchgate.net

Sequential vs. Concurrent Derivatization Approaches

The synthesis of N-Ethyl-L-alanine methyl ester can be approached in two primary ways: sequentially or concurrently.

Sequential Derivatization: This is the most common and controlled strategy. It involves a two-step process:

Esterification: L-alanine is first converted to L-alanine methyl ester hydrochloride using classical methods as described in section 2.1.1. nih.govchemicalbook.comorgsyn.org

N-Alkylation: The resulting L-alanine methyl ester is then subjected to N-ethylation. nih.govresearchgate.net This can be done by neutralizing the hydrochloride salt and then reacting it with an ethylating agent. This stepwise approach allows for the purification of the intermediate ester, ensuring that the subsequent N-alkylation reaction begins with a clean substrate. It provides better control over the reaction and generally leads to higher purity of the final product.

Concurrent Derivatization: A one-pot synthesis where L-alanine is subjected to conditions that promote both esterification and N-alkylation simultaneously presents significant challenges. The direct N-alkylation of unprotected amino acids with alcohols can lead to a mixture of products due to competing O-alkylation (esterification) of the carboxylic acid. nih.gov The reaction conditions required for N-alkylation (often basic) and esterification (acidic) are typically incompatible. However, certain catalytic systems aim to achieve direct functionalization. For instance, using a catalytic system for N-alkylation with an alcohol could theoretically also lead to esterification, but controlling the selectivity to favor the desired N-mono-ethylated ester over other possible products is a major synthetic hurdle. nih.gov Therefore, the sequential approach is overwhelmingly favored for the synthesis of a well-defined product like N-Ethyl-L-alanine methyl ester.

Stereoselective Synthesis and Chiral Control in N-Ethyl-L-Alanine Methyl Ester Formation

Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-alanine is paramount during the synthesis of N-Ethyl-L-alanine methyl ester.

Retention of L-Configuration During Synthesis

The L-configuration of the starting material must be preserved throughout the synthetic sequence.

During Esterification: The Fischer esterification reaction does not involve breaking any bonds at the chiral α-carbon. The reaction occurs at the carboxylic acid group, and the stereocenter remains untouched. Therefore, this step proceeds with full retention of the L-configuration. acs.orgchemicalbook.com

During N-Alkylation: The N-alkylation reaction occurs at the nitrogen atom. As this is not the chiral center, the reaction itself does not invert the stereochemistry. nih.gov However, the conditions used for the alkylation can potentially lead to racemization. The presence of a strong base could abstract the α-proton, leading to the formation of a planar enolate intermediate, which would result in a loss of stereochemical information upon reprotonation. nih.gov Modern catalytic methods, such as direct N-alkylation using alcohols, are often designed to operate under milder conditions to prevent this erosion of stereochemical purity. nih.govnih.gov Many reported catalytic N-alkylation procedures for amino acid esters demonstrate excellent retention of the original stereochemistry. nih.govresearchgate.net

Enantiomeric Purity Considerations in Synthetic Routes

Ensuring high enantiomeric purity is critical, and synthetic routes must be designed to minimize racemization. The enantiomeric excess (ee) of the final product is a key measure of the success of a stereoselective synthesis.

Research into the N-alkylation of alanine esters has shown that high enantiomeric purity can be maintained. For example, the N-alkylation of alanine pentyl ester with various benzyl (B1604629) alcohols using a catalytic system resulted in the corresponding products with 92-97% retention of enantiomeric excess. nih.gov In contrast, the same study noted that using an isopropyl ester resulted in slight racemization, yielding a product with only 83% ee, highlighting the subtle influence of substrate structure on stereochemical outcomes. nih.gov

The choice of reagents, solvent, base, and temperature can all impact the final enantiomeric purity. Careful optimization of reaction conditions is essential. The final purity is typically assessed using chiral chromatography techniques, such as chiral HPLC or GC, often after converting the product to a suitable derivative. orgsyn.orgacs.org

Table 3: Reported Enantiomeric Excess (ee) in Related N-Alkylation Reactions

Substrate Alkylating Agent Catalyst System Reported ee (%) Reference
Alanine pentyl ester 4-Methylbenzyl alcohol Iridium Catalyst 97 nih.gov
Alanine pentyl ester Benzyl alcohol Iridium Catalyst 92 nih.gov
Alanine isopropyl ester 4-Methylbenzyl alcohol Iridium Catalyst 83 nih.gov

Chemoenzymatic and Biocatalytic Routes for N-Ethyl-L-Alanine Methyl Ester and its Analogs

The synthesis of N-alkylated amino acids and their esters is an area of significant research, with a growing emphasis on environmentally benign enzymatic and chemoenzymatic methods. While specific biocatalytic routes for N-Ethyl-L-Alanine Methyl Ester are not extensively documented, several enzymatic strategies hold considerable promise for its synthesis and the synthesis of its analogs. These methods offer high enantioselectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical synthesis. nih.govnih.gov

One of the most promising biocatalytic approaches for the synthesis of N-substituted α-amino esters is the use of imine reductases (IREDs). nih.gov These enzymes catalyze the asymmetric reductive amination of α-keto esters with a variety of amines. For the synthesis of N-Ethyl-L-Alanine Methyl Ester, this would involve the reaction of ethyl pyruvate (B1213749) with ethylamine (B1201723), catalyzed by an (S)-selective imine reductase. The use of whole-cell biocatalysts expressing an appropriate IRED and a cofactor regeneration system, such as glucose dehydrogenase, can drive the reaction to completion with high yields and excellent enantiomeric excess. nih.govnih.gov

Another potential biocatalytic strategy involves the direct N-alkylation of L-alanine methyl ester with ethanol. This has been achieved for various amino acid esters using ruthenium-based catalysts in a "borrowing hydrogen" methodology, which constitutes a chemoenzymatic approach. nih.govnih.gov This method is atom-economical, generating water as the only byproduct. The reaction proceeds with a high retention of stereochemical integrity, which is crucial when starting from a chiral substrate like L-alanine methyl ester. nih.govnih.gov

Furthermore, amino acid dehydrogenases (AADHs) are known to catalyze the reductive amination of α-keto acids. thieme-connect.de While typically utilizing ammonia (B1221849) as the amine source, engineered AADHs with altered substrate specificity could potentially accept ethylamine for the synthesis of N-ethyl-L-alanine. Subsequent esterification would yield the desired product.

The table below summarizes potential biocatalytic routes for the synthesis of N-Ethyl-L-Alanine Methyl Ester and its analogs.

Enzyme Class Reaction Type Substrates Potential Product Key Advantages
Imine Reductase (IRED)Reductive AminationEthyl pyruvate, EthylamineN-Ethyl-L-alanine methyl esterHigh enantioselectivity, Mild conditions
Ruthenium catalystN-Alkylation (Chemoenzymatic)L-Alanine methyl ester, EthanolN-Ethyl-L-alanine methyl esterAtom-economical, High stereoretention
Amino Acid Dehydrogenase (AADH)Reductive AminationPyruvic acid, EthylamineN-Ethyl-L-alanineEnantioselective

Chemical Reactivity and Mechanistic Investigations of N-Ethyl-L-Alanine Methyl Ester

The chemical reactivity of N-Ethyl-L-Alanine Methyl Ester is dictated by the presence of its key functional groups: a secondary amine and a methyl ester. These moieties are susceptible to a range of chemical transformations.

Oxidation and Reduction Pathways of the Ester and Amine Moieties

The secondary amine in N-Ethyl-L-Alanine Methyl Ester can undergo oxidation. Strong oxidizing agents can lead to the formation of various products, including N-oxides or, with cleavage of the N-C bond, acetaldehyde (B116499) and L-alanine methyl ester. The specific outcome would depend on the oxidant used and the reaction conditions. The ester group is generally stable to oxidation.

Conversely, the methyl ester group can be reduced to the corresponding primary alcohol, N-ethyl-L-alaninol, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent. chemicalbook.comorgsyn.org The secondary amine is typically stable under these conditions.

The following table outlines the expected products from the oxidation and reduction of N-Ethyl-L-Alanine Methyl Ester.

Reaction Reagent Functional Group Targeted Expected Product
OxidationStrong Oxidant (e.g., KMnO₄)Secondary AmineAcetaldehyde + L-Alanine methyl ester
ReductionStrong Reducing Agent (e.g., LiAlH₄)Methyl EsterN-Ethyl-L-alaninol

Nucleophilic Substitution and Transamidation Reactions

The nitrogen atom of the secondary amine in N-Ethyl-L-Alanine Methyl Ester is nucleophilic and can participate in substitution reactions. For instance, it can be further alkylated with alkyl halides to form a tertiary amine. monash.edu Acylation of the secondary amine with acid chlorides or anhydrides is also a feasible reaction, leading to the formation of the corresponding N-acyl-N-ethyl-L-alanine methyl ester. ncert.nic.in

The methyl ester group can undergo nucleophilic acyl substitution. For example, treatment with a primary or secondary amine in a transamidation reaction can convert the ester into the corresponding amide. nih.gov This reaction can be catalyzed by acids or bases. The direct aminolysis of the ester with an amine can also occur, particularly at elevated temperatures. acs.org

Elucidation of Reaction Mechanisms and Identification of Intermediates

The mechanisms of the reactions involving N-Ethyl-L-Alanine Methyl Ester are generally well-understood from studies of analogous compounds.

In reductive amination catalyzed by IREDs, the reaction is believed to proceed through the formation of an imine intermediate from the ketoester and the amine, which is then asymmetrically reduced by the enzyme using a hydride source like NADPH. nih.govnih.gov

The ruthenium-catalyzed N-alkylation with alcohols is proposed to occur via a "borrowing hydrogen" mechanism. The catalyst first dehydrogenates the alcohol to an aldehyde. The aldehyde then reacts with the amine of the amino acid ester to form an imine or iminium ion intermediate, which is subsequently reduced by the ruthenium hydride species generated in the initial step, thus regenerating the catalyst. nih.govnih.gov

Nucleophilic acyl substitution at the ester carbonyl, such as in transamidation, proceeds through a tetrahedral intermediate. The attacking nucleophile (an amine) adds to the carbonyl carbon, and subsequent elimination of the methoxy (B1213986) group yields the amide product.

While specific mechanistic studies and the direct identification of intermediates for reactions of N-Ethyl-L-Alanine Methyl Ester are not widely reported, the established principles of organic and enzymatic reaction mechanisms provide a solid framework for understanding its chemical behavior. Further research focusing specifically on this compound would be valuable to confirm these inferred pathways and potentially uncover unique reactivity.

Advanced Analytical and Spectroscopic Characterization of N Ethyl L Alanine Methyl Ester

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For N-Ethyl-L-alanine methyl ester, the spectrum is predicted to show five distinct signals, each corresponding to a unique set of protons in the molecule.

The chemical shift (δ) of each proton is influenced by its local electronic environment. libretexts.org Protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a lower field (higher ppm value). libretexts.org The methyl protons of the ester group (H-5) are expected to be deshielded by the adjacent oxygen atom, appearing as a singlet around 3.7 ppm. libretexts.org The methine proton (H-2) on the chiral center is deshielded by both the nitrogen and the carbonyl group, predicted to appear as a quartet around 3.0-3.3 ppm. The methylene (B1212753) protons of the N-ethyl group (H-3) are adjacent to the nitrogen and are expected to resonate as a quartet around 2.6 ppm. The methyl protons of the alanine (B10760859) backbone (H-1) are coupled to the methine proton and will appear as a doublet around 1.3 ppm. Finally, the methyl protons of the N-ethyl group (H-4) are expected to appear as a triplet around 1.1 ppm, being the most shielded protons in the structure. The integration of these signals would correspond to a 3:1:2:3:3 ratio, confirming the number of protons in each environment.

Predicted ¹H NMR Data for N-Ethyl-L-Alanine Methyl Ester

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-1 (CH ₃-CH) 1.3 Doublet (d) 3H
H-2 (CH₃-CH ) 3.0 - 3.3 Quartet (q) 1H
H-3 (N-CH ₂-CH₃) 2.6 Quartet (q) 2H
H-4 (N-CH₂-CH ₃) 1.1 Triplet (t) 3H

Carbon (¹³C) NMR and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. The chemical shift range for ¹³C is much broader than for ¹H NMR, allowing for clear resolution of individual carbon signals. oregonstate.edu

For N-Ethyl-L-alanine methyl ester, six distinct carbon signals are expected. The carbonyl carbon of the ester (C=O) is the most deshielded, appearing in the 172-175 ppm region. wisc.edu The methine carbon (C-2) and the ester methyl carbon (C-5) are both bonded to electronegative atoms (nitrogen and oxygen, respectively) and are expected around 50-60 ppm. oregonstate.edu The N-ethyl methylene carbon (C-3) would appear further downfield than the alanine methyl carbon (C-1) and the N-ethyl methyl carbon (C-4), which are expected in the aliphatic region (10-25 ppm). wisc.edu

Predicted ¹³C NMR Data for N-Ethyl-L-Alanine Methyl Ester

Carbon Label Predicted Chemical Shift (δ, ppm)
C-1 (C H₃-CH) ~18
C-2 (CH₃-C H) ~58
C-3 (N-C H₂-CH₃) ~45
C-4 (N-CH₂-C H₃) ~15
C-5 (O-C H₃) ~52

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For N-Ethyl-L-alanine methyl ester, a cross-peak would be expected between the H-1 doublet and the H-2 quartet, and another between the H-3 quartet and the H-4 triplet, confirming the connectivity within the alanine and N-ethyl fragments, respectively.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.edu It would show cross-peaks between C-1 and H-1, C-2 and H-2, C-3 and H-3, C-4 and H-4, and C-5 and H-5. The carbonyl carbon (C-6) would not show a signal in the HSQC spectrum as it has no attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds. sdsu.edu This is particularly useful for connecting the different fragments of the molecule. Key expected correlations include:

H-1 (CH₃) to C-2 (methine) and C-6 (carbonyl).

H-2 (methine) to C-1 (methyl), C-3 (N-methylene), and C-6 (carbonyl).

H-3 (N-methylene) to C-2 (methine) and C-4 (N-ethyl methyl).

H-5 (ester methyl) to C-6 (carbonyl). These HMBC correlations would unequivocally establish the entire covalent framework of N-Ethyl-L-alanine methyl ester. e-bookshelf.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Characteristic Fragmentation

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, often causing extensive fragmentation. researchgate.net The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks.

For N-Ethyl-L-alanine methyl ester (Molecular Weight: 145.19 g/mol ), the molecular ion peak is expected at m/z = 145. The fragmentation is dominated by cleavage at bonds adjacent to the heteroatoms (nitrogen and oxygen). libretexts.org Two primary fragmentation pathways are anticipated:

Cleavage adjacent to the carbonyl group: Loss of the methoxy (B1213986) group (-OCH₃) would produce a prominent acylium ion at m/z 114. Subsequent loss of carbon monoxide (CO) could yield a fragment at m/z 86. Loss of the entire methoxycarbonyl group (•COOCH₃) would result in an ion at m/z 86. libretexts.org

Alpha-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu Cleavage of the Cα-Cβ bond (loss of a methyl radical, •CH₃) would lead to a stable iminium ion at m/z 130. The most significant alpha-cleavage is the loss of the largest alkyl group from the nitrogen, which is the ethyl group. However, the most characteristic fragment in amino acid esters results from the cleavage of the bond between the alpha- and beta-carbons of the amino acid backbone, which in this case would be the loss of the methoxycarbonyl group leading to the m/z 86 fragment. The most abundant fragment ion (base peak) is often the iminium ion resulting from the loss of the ester group, [M - COOCH₃]⁺, at m/z 86.

Predicted EI-MS Fragmentation for N-Ethyl-L-Alanine Methyl Ester

m/z Identity Fragmentation Pathway
145 [M]⁺ Molecular Ion
130 [M - CH₃]⁺ Alpha-cleavage (loss of C-1 methyl)
114 [M - OCH₃]⁺ Cleavage at ester C-O bond
86 [M - COOCH₃]⁺ Alpha-cleavage (loss of ester group)

Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF for Ionization Studies

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that cause minimal fragmentation. nih.govresearchgate.net They are ideal for determining the molecular weight of a compound with high accuracy.

In positive-ion mode ESI-MS, N-Ethyl-L-alanine methyl ester is expected to be readily protonated at the basic nitrogen atom to form the pseudomolecular ion [M+H]⁺. nih.gov For this compound, the [M+H]⁺ ion would appear at an m/z value of 146.1. High-resolution mass spectrometry (HRMS) using ESI could determine this mass with high precision, allowing for the confirmation of the elemental formula (C₇H₁₆NO₂⁺). Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could be performed to induce fragmentation and provide further structural confirmation. nih.gov

MALDI-Time of Flight (TOF) mass spectrometry also serves to determine the molecular weight. The analyte is co-crystallized with a matrix material that absorbs laser energy, leading to gentle desorption and ionization of the analyte, typically as the [M+H]⁺ ion. nih.gov This technique is highly sensitive and provides a clear signal for the molecular ion, confirming the molecular weight of 145.19 Da.

Vibrational and Electronic Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

For N-Ethyl-L-alanine methyl ester, the key expected absorption bands are:

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine N-H bond.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

C=O Stretch: A strong, sharp absorption band in the range of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group. nih.gov This is often the most prominent peak in the spectrum.

N-H Bend: A medium intensity band around 1550-1650 cm⁻¹.

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond of the ester group.

C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ range.

Predicted IR Absorption Frequencies for N-Ethyl-L-Alanine Methyl Ester

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3300 - 3400 Medium
C-H Stretch Alkane (sp³) 2850 - 3000 Medium-Strong
C=O Stretch Ester 1735 - 1750 Strong
N-H Bend Secondary Amine 1550 - 1650 Medium
C-O Stretch Ester 1150 - 1250 Strong

Electronic spectroscopy (UV-Visible) is generally used to study molecules with chromophores—systems of conjugated double bonds or aromatic rings that absorb light in the UV-visible range. N-Ethyl-L-alanine methyl ester lacks an extensive chromophore, containing only an isolated carbonyl group. Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm), though a weak n→π* transition for the carbonyl group might be observable below 220 nm.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for the identification of functional groups within a molecule. For N-ethyl-L-alanine methyl ester, both FTIR and Raman spectroscopy offer complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is particularly sensitive to polar bonds and provides a distinct fingerprint based on the molecule's vibrational modes. The spectrum of N-ethyl-L-alanine methyl ester is expected to show characteristic absorption bands identifying its key functional groups. A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is typical for the C=O stretching vibration of the ester group. researchgate.net The C-O single bond stretching vibrations of the ester are expected to appear in the 1000-1300 cm⁻¹ range. ijsr.net The presence of the N-ethyl group attached to the alanine backbone introduces a secondary amine, which would typically exhibit an N-H stretching vibration, although this can be weak or absent if the amine is protonated (e.g., as a hydrochloride salt). The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. Furthermore, various C-H stretching and bending vibrations from the methyl and ethyl groups will be present in the 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively. Data from the related compound, L-alanine methyl ester hydrochloride, shows characteristic peaks that support these expected ranges. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is an excellent complementary technique. It is particularly effective for identifying non-polar bonds and skeletal vibrations. For N-ethyl-L-alanine methyl ester, the C=O stretch of the ester group would also be visible, typically between 1729 and 1748 cm⁻¹. qub.ac.uk The spectra would also provide detailed information on the carbon backbone and the alkyl side chains. While specific data for this exact molecule is not prevalent, studies on similar N-acylalanine dithioesters demonstrate that Raman spectroscopy is sensitive to conformational changes within the molecule. researchgate.netresearchgate.net

Table 1: Expected FTIR and Raman Vibrational Frequencies for N-Ethyl-L-Alanine Methyl Ester

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman)
C=O (Ester) Stretch 1735 - 1750 1729 - 1748
C-O (Ester) Stretch 1000 - 1300 Present, often weaker
C-N (Amine) Stretch 1020 - 1250 Present
N-H (Sec. Amine) Stretch ~3300 - 3500 (if not protonated) Present, often weak
C-H (Alkyl) Stretch 2850 - 3000 2850 - 3000
C-H (Alkyl) Bend 1375 - 1465 1375 - 1465

Chromatographic Methods for Purity, Identification, and Enantiomeric Determination

Chromatography is indispensable for the analysis of N-ethyl-L-alanine methyl ester, enabling its separation from impurities, its quantification, and the determination of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Stationary Phases for Purity and Enantiomeric Excess

Achiral HPLC for Purity Determination: The chemical purity of N-ethyl-L-alanine methyl ester can be effectively assessed using reversed-phase HPLC (RP-HPLC). A standard C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid for improved peak shape, would be a suitable method. sielc.comnih.gov Detection can be achieved using a UV detector set to a low wavelength (e.g., < 220 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

Chiral HPLC for Enantiomeric Excess: Determining the enantiomeric excess (e.e.) is crucial for any chiral compound. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® IA, AD-H), are highly effective for the enantiomeric resolution of amino acid esters. yakhak.org A normal-phase mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like 2-propanol, is commonly employed. researchgate.net The differential interaction between the L- and D-enantiomers with the chiral selector of the CSP results in different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs, such as the Astec CHIROBIOTIC T, are also highly successful in separating enantiomers of amino acid derivatives. sigmaaldrich.com

Table 3: Typical HPLC Conditions for Analysis of N-Ethyl-L-Alanine Methyl Ester

Analysis Type Stationary Phase (Column) Mobile Phase Detection
Purity (Achiral) C18 (Reversed-Phase) Acetonitrile / Water with 0.1% Formic Acid UV (<220 nm) or MS
Enantiomeric Excess (Chiral) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) Hexane / 2-Propanol (e.g., 90:10 v/v) UV (210-230 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis of Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis, offering high separation efficiency and definitive structural identification.

Due to the polarity and relatively low volatility of N-ethyl-L-alanine methyl ester, direct analysis by GC can be challenging. Therefore, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, for instance, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the secondary amine proton to a trimethylsilyl (B98337) (TMS) group. massbank.eu

The derivatized compound can then be analyzed on a low-to-mid-polarity capillary column, such as a DB-5MS or HP-5MS. nih.gov The GC oven is programmed with a temperature ramp to elute the compound. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted molecule in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern would be expected to include ions corresponding to the loss of the ethyl group (M-29), the methoxy group (M-31), or the entire methoxycarbonyl group (M-59), as well as characteristic fragments of the N-ethyl-alanine core. nist.gov This allows for unambiguous identification and quantification using appropriate standards.

Table 4: Typical GC-MS Conditions for Analysis of Derivatized N-Ethyl-L-Alanine Methyl Ester

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film)
Carrier Gas Helium (~1.2 mL/min)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line 280 °C

Computational and Theoretical Studies of N Ethyl L Alanine Methyl Ester

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and energetics of a molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture than static quantum chemical calculations.

In Silico Modeling of Chemical Reactivity and Mechanistic Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule and to elucidate the mechanisms of its reactions. By modeling transition states and calculating activation energies, researchers can predict the most likely pathways for chemical transformations, such as hydrolysis of the ester group or reactions at the nitrogen atom.

Applications of N Ethyl L Alanine Methyl Ester in Organic and Peptide Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The inherent chirality of N-Ethyl-L-alanine methyl ester makes it a crucial starting material or intermediate in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. guidechem.comecampus.com The presence of a defined stereocenter in this compound allows chemists to introduce a specific three-dimensional arrangement into the target molecule, which is often critical for its biological activity. ecampus.com

In the synthesis of complex organic molecules, N-Ethyl-L-alanine methyl ester can be employed to create new stereocenters with a high degree of control. This is particularly important in the development of pharmaceuticals, where only one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful. The ethyl group on the nitrogen atom can also influence the steric environment during a reaction, further guiding the stereochemical outcome. Atroposelective synthesis, which controls the stereochemistry of axially chiral biaryls, often utilizes chiral auxiliaries and ligands derived from amino acids, highlighting the importance of such chiral building blocks. acs.orgacs.org

Integration into Peptides and Peptidomimetics via Solution and Solid-Phase Strategies

The incorporation of N-alkylated amino acids like N-Ethyl-L-alanine into peptide chains is a well-established strategy to modulate the properties of peptides and create peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov These modifications can lead to enhanced metabolic stability, increased cell permeability, and improved receptor binding affinity and selectivity. nih.gov

N-Alkylated Amino Acid Ester Incorporation in Peptide Chains

N-alkylation of a peptide bond, such as the introduction of the ethyl group in N-Ethyl-L-alanine, has significant conformational effects. nih.gov It can favor the cis-isomer of the amide bond, introduce steric constraints, and remove the hydrogen-bonding capability of the amide nitrogen. nih.gov These structural changes can be strategically employed to design peptides with specific secondary structures or to disrupt undesirable aggregation. Both solution-phase and solid-phase peptide synthesis (SPPS) methods can be used to incorporate N-alkylated amino acid esters into peptide sequences. nih.govmasterorganicchemistry.com

Synthesis of N-Ethyl-L-Alanine Containing Dipeptides and Oligomers

The synthesis of dipeptides and larger oligomers containing N-Ethyl-L-alanine is a key step in building more complex peptidomimetics. In solution-phase synthesis, coupling of the N-ethylated amino acid ester with another protected amino acid is a common approach. masterorganicchemistry.comnih.gov For instance, a protected amino acid can be activated and then reacted with the amino group of N-Ethyl-L-alanine methyl ester to form a dipeptide.

Solid-phase peptide synthesis offers an efficient way to assemble longer peptide chains. masterorganicchemistry.comresearchgate.netnih.gov In this method, the first amino acid is attached to a solid support, and subsequent amino acids, including N-Ethyl-L-alanine derivatives, are added in a stepwise manner. masterorganicchemistry.com The synthesis of oligomers containing N-alkylated residues allows for the creation of novel polymeric materials with defined sequences and potentially unique folding properties. researchgate.net

Precursor for the Synthesis of Diverse N-Substituted Amino Acid Derivatives with Novel Properties

N-Ethyl-L-alanine methyl ester serves as a valuable precursor for the synthesis of a wide array of other N-substituted amino acid derivatives. The ethyl group can be a starting point for further chemical modifications, or the entire N-ethyl-amino acid scaffold can be incorporated into larger, more complex structures.

For example, the core structure of N-Ethyl-L-alanine can be found within more elaborate molecules designed for specific biological applications. Research has shown the synthesis of Fmoc-3-(N-ethyl-3-carbazolyl)-L-alanine, which was then incorporated into a cyclic peptide. wpi.edu This demonstrates how the fundamental N-ethyl-L-alanine structure can be elaborated with chromophores for potential use in nanoscale electronic or photonic devices. wpi.edu Furthermore, derivatives of L-alanine are explored for their potential in developing pesticides and pharmaceuticals. ontosight.ai

Utility in the Development of New Reagents and Catalysts in Organic Chemistry

The chiral nature of N-Ethyl-L-alanine methyl ester and its derivatives makes them attractive candidates for the development of new chiral reagents and catalysts for asymmetric reactions. Chiral ligands derived from amino acids are widely used in transition-metal-catalyzed reactions to induce enantioselectivity. acs.orgacs.org

While direct examples of N-Ethyl-L-alanine methyl ester as a catalyst are not extensively documented in the provided search results, the principle of using chiral amino acid derivatives is well-established. The N-ethyl group could potentially fine-tune the steric and electronic properties of a catalyst, leading to improved performance in terms of yield and enantiomeric excess in asymmetric transformations. The development of new synthetic methodologies often relies on the availability of a diverse set of chiral building blocks, and N-Ethyl-L-alanine methyl ester contributes to this toolbox.

Supramolecular Chemistry and Advanced Material Science Applications of N Ethyl L Alanine Methyl Ester Derivatives

Self-Assembly Phenomena and Organogel Formation by Amino Acid Esters and Derivatives

The spontaneous organization of molecules into complex, functional architectures through non-covalent interactions is a cornerstone of supramolecular chemistry. researchgate.net Amino acids and their derivatives, including esters, are excellent building blocks for such self-assembly due to their ability to form multiple, specific interactions. nih.govrsc.org Low-molecular-weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to create a three-dimensional network, immobilizing the solvent and forming a gel. nih.gov This process is typically reversible and responsive to external stimuli. uni-osnabrueck.de

Design Principles for Low-Molecular-Weight Organogelators

The ability of a low-molecular-weight compound to act as an organogelator is governed by a delicate balance of intermolecular forces that drive the self-assembly process into a stable, three-dimensional network. acs.org For amino acid esters and their derivatives, several key design principles are crucial:

Hydrogen Bonding: The amide (-CONH-) group, often present in amino acid derivatives, is a powerful motif for forming strong, directional hydrogen bonds. nih.gov This interaction is fundamental to the one-dimensional growth of fibers that entangle to form the gel network. uni-osnabrueck.de For instance, modifying a terminal carboxylic acid group to a primary amide in N-lauroyl-L-amino acids was found to significantly lower the minimum gelation concentration (MGC) by an order of magnitude, highlighting the importance of this functional group. acs.org

Van der Waals Forces: Alkyl chains, such as the N-ethyl group in N-ethyl-L-alanine methyl ester, contribute significantly through van der Waals interactions. These forces help to stabilize the packing of the molecules within the self-assembled fibers. The length and nature of the alkyl chains can influence the gelation ability and the properties of the resulting gel. tandfonline.com

π-π Stacking: While not directly applicable to N-ethyl-L-alanine methyl ester itself, the introduction of aromatic groups into amino acid derivatives provides another powerful non-covalent interaction for driving self-assembly. nih.govacs.org These interactions, where aromatic rings stack on top of each other, contribute to the stability and rigidity of the supramolecular structure.

Chirality and Stereochemistry: The stereochemistry of the amino acid core can have a profound impact on gelation behavior. The specific arrangement of groups around the chiral center influences the molecular packing and the helical twisting of the resulting fibers. It has been reported that the enantiopurity of LMWGs can influence their gelling capabilities. nih.gov

Solvent Compatibility: The choice of solvent is critical. A good gel-forming system requires a solvent that has a balanced interaction with the gelator. The solvent should be poor enough to encourage molecular self-association but good enough to prevent precipitation. mdpi.com

The combination of a polar head group capable of hydrogen bonding and a non-polar tail leads to an amphiphilic character that often promotes the formation of fibrous aggregates in non-polar solvents. rsc.orguni-osnabrueck.de

Characterization of Supramolecular Architectures

Understanding the structure of an organogel from the molecular to the macroscopic level is essential for tailoring its properties. A variety of techniques are employed to characterize the supramolecular architectures of gels formed by amino acid derivatives. researchgate.net

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the three-dimensional network structure of the gel. nih.govacs.org For example, SEM imaging of xerogels (dried gels) made from N-stearoyl-L-alanine methyl ester (C20-Ala-Me) and N-stearoyl-L-alanine ethyl ester (C20-Ala-Et) revealed lamellar structures that were disorderly assembled. tandfonline.com These techniques provide direct evidence of the fibrous or lamellar nature of the self-assembled aggregates. Atomic Force Microscopy (AFM) can provide higher-resolution images of the nanofiber morphology. nih.gov

Spectroscopic Methods: Fourier Transform Infrared (FT-IR) spectroscopy is used to probe the hydrogen bonding interactions within the gel. A shift in the stretching frequencies of N-H and C=O bonds upon gelation indicates their involvement in hydrogen bond formation, which is a primary driving force for the assembly. nih.gov

X-ray Diffraction (XRD): XRD provides information about the molecular packing within the crystalline fibers of the gel. Analysis of diffraction patterns can reveal the lamellar spacing and the arrangement of molecules, confirming the ordered nature of the supramolecular structure. nih.gov

Rheology: Rheological measurements are used to quantify the mechanical properties of the gel, such as its stiffness and stability. Oscillatory experiments determine the storage modulus (G') and loss modulus (G''), which are characteristic of gel-like materials (where G' > G''). nih.gov These studies are crucial for understanding the strength of the gel network and its response to stress.

The following table presents data on the critical gelation concentration (CGC) for a series of amino acid-based gelators, illustrating the influence of the amino acid residue and the ester group on gelation ability.

GelatorAmino Acid Residue (R1)Ester Group (R2)Critical Gelation Concentration (CGC) in Soybean Oil (mg/mL)
C20-Glu-MeGlutamic acidMethyl10
C20-Ser-MeSerineMethyl15
C20-Ala-MeAlanine (B10760859)Methyl20
C20-Ala-EtAlanineEthyl50

Data adapted from a study on amino acid-based gelators, illustrating the effect of molecular structure on gelation efficiency. tandfonline.com

Synthesis and Characterization of N-Alkyl Poly(L-Alanine) Derivatives

N-alkyl poly(L-alanine)s are a class of polymers known as polypeptoids, which are isomers of polypeptides. They possess unique properties, including resistance to enzymatic degradation and altered conformational preferences, making them attractive for biomaterial applications. The synthesis of these polymers, particularly from N-alkylated N-carboxyanhydride (NCA) monomers, allows for the creation of well-defined polymer architectures.

Polymerization Kinetics and Mechanism Studies

The synthesis of N-alkyl poly(L-alanine) derivatives is typically achieved through the ring-opening polymerization (ROP) of the corresponding N-alkyl-L-alanine N-carboxyanhydride monomer. researchgate.net While poly(α-peptoid)s from N-substituted glycines are well-studied, N-substituted poly-β-alanines have received less attention. nih.gov

Mechanism: The polymerization can proceed via different mechanisms depending on the initiator used. Primary amine initiators typically lead to a "living" polymerization, where the polymer chains grow at a uniform rate and termination/transfer reactions are minimal. nih.gov This allows for precise control over the molecular weight and the creation of block copolymers. nih.govnih.gov The reaction involves the nucleophilic attack of the initiator on the carbonyl group of the NCA, followed by ring opening and subsequent propagation as the terminal amine of the growing chain attacks the next monomer. nih.gov

Kinetics: The kinetics of the polymerization are significantly influenced by steric hindrance. Studies on the ROP of α-amino acid NNCAs (N-substituted N-carboxyanhydrides) have shown that the steric demands of both the initiator and the monomer's N-substituent have a tremendous effect on the polymerization rate, while electronic effects appear to have only a minor influence. researchgate.net For example, the polymerization of N-substituted β-alanine NCAs can be sluggish, but the living character allows for the synthesis of well-defined polymers. nih.gov

Challenges: A significant challenge in the polymerization of some N-alkyl amino acid derivatives is the poor solubility of the resulting polymer, which can lead to precipitation and hinder the formation of high molecular weight chains. nih.gov

The following table summarizes kinetic data from a study on the thermal polymerization of aminomalononitrile (B1212270), a related prebiotic monomer, illustrating an autocatalytic model.

Heating Rate (β, °C/min)Autocatalytic Order (m)Reaction Order (n)Pre-exponential Factor (A, min⁻¹)
2.51.01 ± 0.051.50 ± 0.081.2 x 10¹⁰
5.01.02 ± 0.041.80 ± 0.071.4 x 10¹⁰
10.01.03 ± 0.032.21 ± 0.051.9 x 10¹⁰
20.01.03 ± 0.022.65 ± 0.042.5 x 10¹⁰

Data adapted from a kinetic study of aminomalononitrile polymerization, demonstrating an apparent self-acceleration model. mdpi.com

Investigation of Polymer Crystallinity and Helical Structures

Unlike their polypeptide counterparts, the N-substitution in polypeptoids prevents the formation of backbone hydrogen bonds, which dramatically alters their secondary structure. However, they can still adopt ordered conformations.

Helical Structures: While poly(L-alanine) readily forms a stable α-helix, N-alkylation disrupts this. nih.gov Nevertheless, certain N-alkylated polypeptides and polypeptoids can form stable helical structures, such as the polyproline I (PPI) helix, driven by steric interactions and dipole alignments. researchgate.net For instance, poly(N-methyl-L-alanine) has been investigated in polymerization studies, and its structural characteristics, along with other polypeptoids, are of great interest. nih.gov Computational studies and experimental analysis are used to determine the preferred dihedral angles (φ, ψ) that define these helical conformations. capes.gov.br

Crystallinity: The ability of a polymer to crystallize depends on the regularity of its chain structure. The kinetically trapped conformation of poly(L-alanine) after synthesis is often the α-helical shape, which can convert to more stable β-sheet crystals upon heating. nih.gov For N-alkylated derivatives, crystallinity can be lower due to the disruption of regular packing by the side chains.

Characterization Techniques:

Circular Dichroism (CD): CD spectroscopy is a primary tool for investigating the secondary structure of chiral polymers like poly(L-alanine) derivatives in solution. The presence of characteristic CD signals indicates the formation of ordered helical structures. nih.govnih.gov

Wide-Angle X-ray Diffraction (WAXD): WAXD is used to probe the crystalline order in the solid state, providing information on the packing of polymer chains and identifying characteristic spacings for α-helices or β-sheets. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal properties, including melting temperatures and phase transitions, which are related to the crystalline structure of the polymer. For example, in poly(L-alanine), the conversion from α-helices to β-sheets can be observed as a thermal event. nih.gov

A study on poly(L-alanine)-block-MPEG copolymers showed that the poly(L-alanine) block maintained an α-helix conformation in an aqueous medium and that the two blocks showed separate melting points in DSC analysis, indicating micro-domain phase separation. nih.gov

Application in the Development of Ionic Liquids and Chiral Separating Media

The chirality inherent in amino acids and their derivatives, like L-Alanine, N-ethyl-, methyl ester, makes them valuable synthons for creating materials used in enantioselective applications. Chiral ionic liquids (CILs) and chiral stationary phases for chromatography are two prominent examples. wiley.com

Chiral ionic liquids are organic salts that are liquid at or near room temperature and contain at least one chiral component. wiley.com They have emerged as effective media for chiral recognition and separation. wiley.comnih.gov Amino acid esters are excellent candidates for the cationic part of CILs because they are readily available, biocompatible, and can be easily modified. wiley.com The synthesis of CILs from L-alanine tert-butyl ester has been reported, demonstrating high thermal stability (up to 288°C) and the ability to recognize enantiomers of a test compound, indicating their potential as media for chiral separations. wiley.com

These CILs and related derivatives find application as:

Chiral Solvents: They can be used as solvents in asymmetric synthesis, where the chiral environment can influence the stereochemical outcome of a reaction.

Chiral Additives in Chromatography: When added to the mobile phase in High-Performance Liquid Chromatography (HPLC) or to the background electrolyte in Capillary Electrophoresis (CE), these molecules can form transient diastereomeric complexes with racemic analytes, enabling their separation. wiley.com

Chiral Stationary Phases (CSPs): Amino acid derivatives can be grafted onto a solid support (like silica) to create a CSP for gas chromatography (GC) or HPLC. wiley.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric repulsion) between the enantiomers of the analyte and the chiral selector on the stationary phase. The separation of D- and L-phenylalanine methyl esters has been demonstrated using such techniques. waters.com

The effectiveness of chiral recognition is highly dependent on the structure of the receptor and the analyte. For example, a glucose-based receptor showed different binding affinities and selectivities for various amino acid methyl esters, including alanine methyl ester, depending on the solvent used. nih.gov This highlights the complex interplay of non-covalent interactions that governs chiral recognition.

The following table shows the enantioselectivity of a glucose-based receptor towards different amino acid methyl ester hydrochlorides in Chloroform-d (CDCl₃).

Amino Acid Methyl Ester GuestBinding Constant (Ka) for L-enantiomer (M⁻¹)Binding Constant (Ka) for D-enantiomer (M⁻¹)Enantioselectivity (KₐL / KₐD)
Alanine7072832.5 : 1
Valine9772084.7 : 1
Phenylalanine11412005.7 : 1

Data adapted from a study on chiral recognition using a glucose-based macrocycle, demonstrating varying selectivity for different amino acid esters. nih.gov

Exploration in Optoelectronic and Nanomaterial Science

While the field of advanced materials is actively exploring a wide range of organic molecules for novel applications, a thorough review of scientific literature reveals a notable absence of published research specifically detailing the use of This compound in optoelectronic and nanomaterial science. Searches for applications in areas such as photonic devices or the grafting onto nanomaterials like hydroxyapatite (B223615) have not yielded specific studies centered on this particular compound.

However, the broader class of amino acid derivatives is the subject of growing interest in these fields. This section will, therefore, provide a general overview of the potential applications of closely related compounds, highlighting the scientific concepts that could theoretically involve derivatives like N-Ethyl-L-Alanine Methyl Ester in the future. It is crucial to emphasize that the following discussion is based on research into analogous compounds and does not represent documented applications of N-Ethyl-L-Alanine Methyl Ester itself.

General Exploration of Amino Acid Esters in Nanomaterial Science

Research has been conducted on the modification of nanomaterial surfaces with amino acids and their esters to enhance biocompatibility and functionality. A key example is the grafting of L-alanine methyl ester onto hydroxyapatite nanoparticles. nih.govprepchem.comnih.gov Hydroxyapatite is a primary component of bone and teeth, making it a valuable material in regenerative medicine and implantology.

The surface modification of hydroxyapatite with amino acid derivatives aims to improve cell adhesion and proliferation, which are critical for the successful integration of implants into the body. nih.govprepchem.comnih.gov Studies have shown that the method of grafting and the choice of the amino acid precursor can influence the organic content and the biological response to the modified nanomaterial. nih.gov

Below is a table summarizing findings from studies on L-alanine methyl ester-grafted hydroxyapatite, illustrating the type of data that would be relevant for assessing the utility of N-Ethyl-L-Alanine Methyl Ester in similar applications, were such research to exist.

Grafting MethodPrecursorOrganic Content (wt%)Biological ObservationReference
In situ graftingL-alanine methyl ester hydrochlorideNot specifiedHigher protein adsorption, good cell viability prepchem.com
Simple mixtureL-alanineNot specifiedHigher cell adhesion nih.gov
Thermal treatmentL-alanine methyl ester hydrochloride8-25% (depending on method)Well-preserved cell viability nih.gov

This table is for illustrative purposes and is based on research on L-alanine methyl ester, not N-ethyl-L-alanine methyl ester.

Potential in Optoelectronics: A Theoretical Perspective

The field of optoelectronics utilizes organic materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and supramolecular organization of the organic components. While no studies directly link N-Ethyl-L-Alanine Methyl Ester to optoelectronic applications, the principles of materials design in this area can offer a speculative outlook.

Chirality, a key feature of L-alanine derivatives, can play a significant role in the formation of ordered supramolecular structures. The specific stereochemistry of a molecule can direct its self-assembly into helical or other complex architectures, which can in turn influence the electronic and photophysical properties of the material.

Research into other chiral organic molecules has demonstrated their potential in creating materials with unique optical and electronic properties. However, without experimental data, any potential application of N-Ethyl-L-Alanine Methyl Ester in photonic devices remains purely speculative.

Future Research Directions and Emerging Paradigms for N Ethyl L Alanine Methyl Ester

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of N-acylated amino acids has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of synthesizing N-Ethyl-L-Alanine Methyl Ester lies in the adoption of green and sustainable practices.

A primary focus will be the use of enzymatic catalysis. Enzymes, such as lipases and acylases, offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. nih.gov The conventional chemical synthesis often requires toxic chlorinating agents for the activation of carboxylic acids. nih.gov In contrast, enzyme-catalyzed biotransformation presents a highly desirable green alternative. nih.gov ATP-independent enzymes like hydrolases (lipases or aminoacylases) can activate the carboxylic acid through an acyl-enzyme intermediate. nih.gov Another promising enzymatic strategy is the ester-amide interconversion, which could expand the substrate scope and allow for the synthesis of a diverse range of N-acyl amino acid amides. nih.gov

Furthermore, research into solvent-free reaction conditions or the use of green solvents like water or ionic liquids is crucial. humanjournals.com Microwave-assisted organic synthesis is another avenue that can significantly reduce reaction times and improve yields, contributing to a more sustainable process. humanjournals.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, will also be a key area of investigation to improve efficiency and reduce waste. google.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis and Conformational Dynamics

Understanding the three-dimensional structure and dynamic behavior of N-Ethyl-L-Alanine Methyl Ester is fundamental to predicting its reactivity and biological interactions. Future research will heavily rely on sophisticated spectroscopic and imaging techniques.

High-resolution microwave spectroscopy, coupled with supersonic expansion, has proven effective in unambiguously identifying multiple conformers of similar molecules like N-methyl-L-alanine in the gas phase. researchgate.net This technique can elucidate the subtle intramolecular hydrogen bonding interactions that govern the conformational landscape of N-Ethyl-L-Alanine Methyl Ester. The study of N-methyl-L-alanine revealed conformers with different types of hydrogen bond interactions, and the steric hindrance imposed by methyl groups was found to be crucial for the observed conformational landscape. researchgate.net

Molecular dynamics (MD) simulations will be instrumental in exploring the conformational behavior of N-Ethyl-L-Alanine Methyl Ester in different solvent environments. nih.gov For instance, simulations of N-methylated alanine (B10760859) peptides have shown the formation of beta-strand structures in water and methanol (B129727) due to interactions between the solvent and the peptide backbone. nih.gov Real-time analysis of its reactions could be achieved using techniques like in-situ infrared (IR) spectroscopy or Raman spectroscopy, providing kinetic and mechanistic insights. These advanced methods will offer a detailed picture of the molecule's structural dynamics, which is essential for designing its applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Properties and Reactions

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For N-Ethyl-L-Alanine Methyl Ester, these computational tools can accelerate the discovery and optimization of its properties and applications.

AI and ML algorithms can be trained on large datasets of known amino acid derivatives to predict various properties of N-Ethyl-L-Alanine Methyl Ester, such as its reactivity, solubility, and potential biological activity. nih.govnih.gov These models can predict how the protein sequence corresponds to its function based solely on the amino acid sequence, without needing structural data. mpg.de For instance, machine learning models are being developed to predict peptide behavior in mass spectrometry experiments, which can aid in its identification and quantification. nih.gov

Furthermore, AI can be employed to predict the outcomes of chemical reactions, enabling the in-silico design of optimal synthetic routes. mpg.de By using ML algorithms, it's possible to screen virtual libraries of related compounds to identify derivatives of N-Ethyl-L-Alanine Methyl Ester with enhanced properties. This predictive power will significantly reduce the experimental workload and resources required, making the research process more efficient and cost-effective. mpg.demdpi.com

Expanding the Scope in Chemical Biology and Advanced Functional Materials Engineering

The unique structural features of N-Ethyl-L-Alanine Methyl Ester make it a promising candidate for applications in chemical biology and materials science.

In chemical biology, N-acylated amino acids are recognized for their diverse biological activities. nih.gov Future research could explore the potential of N-Ethyl-L-Alanine Methyl Ester as a building block for creating novel peptides with enhanced proteolytic stability, a known benefit of N-methylation. nih.gov It could also be investigated for its role in cell signaling or as an enzyme inhibitor. L-Alanine methyl ester itself has been used as a building block in the synthesis of compounds with anti-HIV and anticancer activities. caymanchem.com

In the realm of advanced functional materials, N-acylated amino acids can self-assemble into various nanostructures, such as fibers, gels, and vesicles. The specific structure of N-Ethyl-L-Alanine Methyl Ester could be exploited to engineer novel biomaterials with tailored properties for applications in drug delivery, tissue engineering, or as components of biosensors. The ability to control the self-assembly process by modifying the chemical structure opens up a vast design space for creating new functional materials.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the binding affinity of L-alanine derivatives like L-Alanine, N-ethyl-, methyl ester to biological targets?

  • Answer : Binding affinity (Kd-app) can be quantified using dose-thermal stabilization assays. For example, modifications at the α-carboxy or amino groups (e.g., N-ethyl substitution) increase Kd-app by ~10-fold compared to unmodified L-alanine, as shown via thermal shift analysis . Potentiometric titrations are also employed to assess protonation constants under varying solvent conditions (e.g., ACN-water mixtures), which influence binding interactions .

Q. How do solvation effects influence the protonation constants of this compound in different solvent systems?

  • Answer : Protonation constants decrease with increasing acetonitrile (ACN) content in ACN-water mixtures due to reduced dielectric constant. Thermodynamic parameters (ΔH, ΔS) derived from potentiometric titrations at 5–35°C reveal that protonation is enthalpy-driven in mixed solvents. For precise measurements, maintain ionic strength at 0.1000 mol L⁻¹ NaClO₄ and calibrate electrodes with pH 4.00 and 7.00 buffers .

Q. What synthetic routes are available for preparing this compound and its analogs?

  • Answer : Common methods include N-alkylation of L-alanine methyl ester with ethylating agents (e.g., ethyl iodide) under basic conditions. For example, isotope-coded tags are synthesized via sequential N-alkylations followed by CuAAC (copper-catalyzed azide-alkyne cycloaddition) for functionalization . Ensure anhydrous conditions and purify via recrystallization or chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., N-ethyl or methyl ester groups) alter the thermodynamic stability of L-alanine derivatives in enzyme binding studies?

  • Answer : Modifications at the α-carboxy group (e.g., methyl ester) increase Kd-app by ~10-fold (600–1100 μM vs. 60 μM for L-alanine), while Cα substitutions (e.g., 2-Me Ala) reduce binding by >100-fold. Use thermal shift assays (Fig. 1C) and molecular dynamics simulations to correlate steric effects with binding entropy/enthalpy changes .

Q. What contradictions exist in reported binding data for L-alanine derivatives, and how can they be resolved methodologically?

  • Answer : Discrepancies in Kd-app values may arise from enantiomeric purity (D vs. L forms) or solvent conditions. For example, D-enantiomers show negligible binding signals compared to L-forms . Validate chirality via polarimetry or chiral HPLC. Additionally, control solvent dielectric constants (e.g., 25% vs. 50% ACN) to standardize protonation states .

Q. How can potentiometric titration data be leveraged to predict the behavior of this compound in non-aqueous enzymatic reactions?

  • Answer : Microscopic protonation constants (Table 3) measured in ACN-water mixtures at 5–35°C enable modeling of pH-dependent reactivity. For instance, decreasing temperature from 35°C to 5°C raises protonation constants by ~0.5 log units, altering substrate availability in lipophilic environments. Use these data to optimize reaction buffers for enzyme assays .

Q. What role does the N-ethyl group play in the stability of peptide analogs synthesized from this compound?

  • Answer : The N-ethyl group enhances steric shielding of the amide bond, reducing hydrolysis rates. Compare hydrolysis kinetics of N-ethyl derivatives with N-methyl or unprotected analogs using LC-MS. For example, N-benzoyl-D/L-alanine methyl esters show distinct activation energies (ΔE ~16 kcal/mol) in α-chymotrypsin assays, highlighting stereoelectronic effects .

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